![molecular formula C20H20N2O3S B2430620 N-cyclopropyl-2-(o-tolyl)-4-tosyloxazol-5-amine CAS No. 862761-01-1](/img/structure/B2430620.png)
N-cyclopropyl-2-(o-tolyl)-4-tosyloxazol-5-amine
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Description
N-cyclopropyl-2-(o-tolyl)-4-tosyloxazol-5-amine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of oxazole derivatives and has been shown to exhibit promising biological activities, making it a potential candidate for the development of novel therapeutics.
Scientific Research Applications
Synthetic Methodologies and Catalysis
Asymmetric Synthesis and Ring-Opening Reactions
The development of asymmetric synthesis methods using cyclopropyl derivatives as key intermediates has been demonstrated. For example, Ni-catalyzed asymmetric ring-opening reactions of cyclopropane-1,1-dicarboxylates with amines enable the efficient synthesis of chiral γ-substituted γ-amino acid derivatives. These compounds are pivotal in synthesizing multifunctionalized piperidines and γ-lactams, showcasing the importance of cyclopropyl derivatives in constructing complex chiral molecules (You‐Yun Zhou et al., 2012).
Cyclopropanation Reactions
Direct cyclopropanation methods of cyclic amides and azoles with cyclopropylbismuth reagent have been explored, highlighting the significance of cyclopropane moieties in medicinal chemistry due to their unique spatial, electronic features, and high metabolic stability (A. Gagnon et al., 2007).
Drug Discovery and Biological Applications
Antitumor Agents
Cyclopropyl-containing compounds have been found to exhibit potent antitumor activity. For instance, N-acyl-2-aminothiazoles with cyclopropyl side chains have been identified as selective inhibitors of CDK2/cycE, demonstrating significant antitumor activity in mice. Such compounds underscore the potential of cyclopropyl derivatives in the development of new anticancer drugs (R. Misra et al., 2004).
Material Science and Catalysis
Catalytic Applications
Cyclopropyl derivatives have been employed in various catalytic processes, including iron-catalyzed reactions for synthesizing azacycles, indicating their versatility in facilitating diverse chemical transformations (C. Bolm et al., 2004).
properties
IUPAC Name |
N-cyclopropyl-2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13-7-11-16(12-8-13)26(23,24)20-19(21-15-9-10-15)25-18(22-20)17-6-4-3-5-14(17)2/h3-8,11-12,15,21H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOBTQSHPHUALA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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